molecular formula C11H24N2 B3075158 N1-Cyclohexyl-N3-ethyl-1,3-propanediamine CAS No. 1026885-96-0

N1-Cyclohexyl-N3-ethyl-1,3-propanediamine

Cat. No. B3075158
CAS RN: 1026885-96-0
M. Wt: 184.32 g/mol
InChI Key: YOFALYLASSEFDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Cyclohexyl-N3-ethyl-1,3-propanediamine is a biochemical compound used for proteomics research . It has a molecular formula of C11H24N2 and a molecular weight of 184.32 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.482 , and a density of 0.917 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Characterization

  • N1-Cyclohexyl-N3-ethyl-1,3-propanediamine derivatives have been synthesized and characterized, with studies focusing on novel cyclohexyl 1,3-propanediamine-N,N'-diacetate molecules. These compounds have been analyzed using various spectroscopy methods and elemental analysis (Savić et al., 2014).

Cytotoxic Action

  • Research has shown that certain derivatives of this compound exhibit potent antitumor activity, particularly against human glioma cells. This is attributed to the induction of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells (Savić et al., 2014).

Chemical Analysis and Quantification

  • A sensitive method has been developed for quantifying ethylenediamine-N,N′-di-2-(3-cyclohexyl) propanoic acid derivatives in mouse serum, highlighting the importance of these compounds in medical research (Tubić et al., 2017).

Magnetic Properties

  • This compound has been involved in the synthesis and study of metal complexes with interesting magnetic properties. These studies provide insights into the structural and magnetic characteristics of such complexes (Bhowmik et al., 2014).

CO2 Adsorption

  • Modified versions of this compound have been used to create effective CO2 adsorbents, demonstrating its potential in environmental applications (Sim et al., 2020).

Antifungal and Antibacterial Studies

  • Nickel(II) complexes with cyclohexyl-N-thio-1,3-propanediamine, a related compound, have shown promising antifungal and antibacterial properties, suggesting potential in the development of new drugs (Mishra et al., 2009).

Safety and Hazards

Specific safety and hazard information for N1-Cyclohexyl-N3-ethyl-1,3-propanediamine was not found in the search results. It’s important to note that this compound is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

N'-cyclohexyl-N-ethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-2-12-9-6-10-13-11-7-4-3-5-8-11/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFALYLASSEFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCNC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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